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Methyl 2-sulfanylbutanoate

Flavor Chemistry Sensory Science C5 Thiol Esters

Methyl 2-sulfanylbutanoate (CAS 132958-57-7), also referred to as methyl 2-mercaptobutanoate or butanoic acid, 2-mercapto-, methyl ester, is a short-chain α-thiol methyl ester with the molecular formula C5H10O2S and a molecular weight of approximately 134.20 g/mol. It belongs to the broader class of volatile sulfur compounds (VSCs) that are extensively studied for their role in thermally generated food aromas and fruit flavor chemistry.

Molecular Formula C5H10O2S
Molecular Weight 134.19
CAS No. 132958-57-7
Cat. No. B2472932
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-sulfanylbutanoate
CAS132958-57-7
Molecular FormulaC5H10O2S
Molecular Weight134.19
Structural Identifiers
SMILESCCC(C(=O)OC)S
InChIInChI=1S/C5H10O2S/c1-3-4(8)5(6)7-2/h4,8H,3H2,1-2H3
InChIKeyNHGZEJHJHUHZDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-Sulfanylbutanoate (CAS 132958-57-7): Procurement-Ready Physicochemical & Sourcing Baseline for a Specialized α-Thiol Methyl Ester


Methyl 2-sulfanylbutanoate (CAS 132958-57-7), also referred to as methyl 2-mercaptobutanoate or butanoic acid, 2-mercapto-, methyl ester, is a short-chain α-thiol methyl ester with the molecular formula C5H10O2S and a molecular weight of approximately 134.20 g/mol [1]. It belongs to the broader class of volatile sulfur compounds (VSCs) that are extensively studied for their role in thermally generated food aromas and fruit flavor chemistry [2]. The compound features a free sulfhydryl (–SH) group at the α-carbon position of the butanoate backbone, distinguishing it from thioethers (e.g., methyl 2-(methylthio)butyrate) and from positional isomers (e.g., methyl 3-mercaptobutanoate). Commercially, it is typically supplied at ≥95% purity and is classified as a research-use-only chemical with a recommended long-term storage condition of cool, dry environments .

Why Generic Substitution Among C5 Thiol Esters Fails: The α-SH Positional, Functional, and Physicochemical Specificity of Methyl 2-Sulfanylbutanoate


Within the C5H10O2S isomeric family of thiol-containing methyl esters, the position of the sulfhydryl group and the ester chain architecture produce fundamentally distinct odor profiles, reactivity, volatility, and regulatory standing. Methyl 2-sulfanylbutanoate bears a free thiol at the α-carbon, which imparts a fruity-sulfury character distinct from the pungent alliaceous (onion/garlic) aroma of methyl 3-mercaptobutanoate [1]. Compared to the thioether analog methyl 2-(methylthio)butyrate (CAS 51534-66-8), the free –SH group provides a nucleophilic handle for chemoselective derivatization, enabling conjugate addition, disulfide formation, or metal coordination that is unavailable with the methylthio congener . Furthermore, the ethyl ester homolog ethyl 2-sulfanylbutanoate (CAS 84040-14-2) has a higher molecular weight (148.23 vs. 134.20 g/mol) and different volatility, altering headspace partitioning and flavor release kinetics in formulation contexts . These differences mean that substituting one C5 thiol ester for another without experimental re-validation risks altering sensory outcomes, reaction yields, or analytical retention times.

Methyl 2-Sulfanylbutanoate (132958-57-7) Quantitative Differentiation Evidence: Head-to-Head Data vs. Closest Analogs & In-Class Alternatives


Odor Quality Differentiation: Fruity-Sulfury α-Thiol vs. Pungent Alliaceous β-Thiol Isomer

Methyl 2-sulfanylbutanoate (α-thiol isomer, CAS 132958-57-7) is described as having a fruity-sulfury aroma, in stark contrast to its positional isomer methyl 3-mercaptobutanoate (β-thiol isomer, CAS 54051-19-3), which is uniformly characterized as having a pungent, alliaceous (onion/garlic) odor by multiple authoritative flavor databases [1]. This qualitative difference arises from the position of the –SH group relative to the ester carbonyl; the α-thiol configuration in methyl 2-sulfanylbutanoate allows for intramolecular hydrogen bonding that modulates volatility and olfactory receptor interaction, while the β-thiol in methyl 3-mercaptobutanoate produces a distinctly different sensory profile. The target compound belongs to the 'fruity sulfur' category of VSCs associated with tropical fruit and grapefruit notes, whereas methyl 3-mercaptobutanoate falls into the alliaceous/savory category, making them non-interchangeable in flavor formulation contexts [2]. Both compounds share the identical molecular formula C5H10O2S and molecular weight 134.2 g/mol, meaning they cannot be distinguished by mass spectrometry alone and require careful chromatographic separation or sensory evaluation for identity confirmation.

Flavor Chemistry Sensory Science C5 Thiol Esters

Molecular Compactness & Volatility Advantage vs. Ethyl Homolog Ethyl 2-Sulfanylbutanoate

Methyl 2-sulfanylbutanoate (MW 134.20 g/mol) has a predicted boiling point of 171.7±13.0 °C at 760 mmHg and a predicted density of 1.040±0.06 g/cm³ [1]. Its ethyl ester homolog, ethyl 2-sulfanylbutanoate (CAS 84040-14-2), has a higher molecular weight of 148.23 g/mol . The ~14 g/mol mass difference (one additional methylene unit) results in lower vapor pressure and higher boiling point for the ethyl homolog, which translates to reduced headspace volatility at a given temperature. For flavor or fragrance applications requiring rapid top-note impact or for GC headspace sampling where volatility dictates detection sensitivity, the methyl ester provides a measurable advantage over the ethyl ester, based on class-level structure-volatility relationships established for homologous ester series [2]. The predicted logP (XLogP3) of 1.4 for methyl 2-sulfanylbutanoate also indicates moderate lipophilicity that differs from the ethyl homolog, influencing partitioning behavior in biphasic reaction or extraction systems.

Volatility Engineering Headspace Analysis Homologous Series

Free Thiol (–SH) Reactive Functionality vs. Thioether (–S–CH₃) in Methyl 2-(Methylthio)butyrate

Methyl 2-sulfanylbutanoate contains a free sulfhydryl (–SH) group at the α-position that is nucleophilic and capable of participating in a range of chemoselective reactions: disulfide bond formation, Michael addition to α,β-unsaturated carbonyls, metal coordination, and thioester exchange [1]. In contrast, methyl 2-(methylthio)butyrate (CAS 51534-66-8) bears a methylthioether (–S–CH₃) at the same position, which is relatively inert under mild conditions and cannot undergo the same breadth of derivatization . The thioether analog has been reported as a labile sulfur compound found in overripe fruit that contributes to aroma through passive volatility rather than reactive chemistry . The free thiol in methyl 2-sulfanylbutanoate also exhibits a predicted pKa of 8.43±0.10, indicating that at physiological or near-neutral pH, a significant fraction exists as the more nucleophilic thiolate anion, whereas the thioether is pH-insensitive [1]. This functional group difference is critical for researchers employing these compounds as synthetic building blocks or as reactive flavor precursors in Maillard-type thermal generation systems [2].

Chemoselective Synthesis Thiol-Derivatization Flavor Precursor Design

Toxicological & Regulatory Profile Differentiator: Absence of Harmonized GHS Classification vs. CLP-Notified Thioether Analog

Methyl 2-sulfanylbutanoate (CAS 132958-57-7) does not appear in the ECHA C&L Inventory with a notified harmonized GHS classification, and its SDS from AKSci lists it as 'Not hazardous material' for DOT/IATA transport [1]. In contrast, its thioether analog methyl 2-(methylthio)butyrate (CAS 51534-66-8) carries a notified CLP classification under EC 610-684-8 that includes Acute Toxicity Category 4 (H302: Harmful if swallowed), Skin Irritation Category 2 (H315), Eye Irritation Category 2 (H319), and STOT Single Exposure Category 3 (H335: May cause respiratory irritation) [2]. This regulatory asymmetry has practical procurement and handling implications: the thioether requires GHS07 warning pictograms and specific risk phrases, while no such labeling is mandated for methyl 2-sulfanylbutanoate. For laboratories or manufacturing facilities with restrictive chemical approval workflows, the absence of a harmonized hazard classification for the target compound may simplify safety assessment documentation, reduce PPE requirements, and accelerate procurement clearance compared to the GHS-classified thioether analog [2]. However, prudent laboratory practice still requires standard PPE given the compound's thiol nature.

Chemical Safety GHS Classification Procurement Compliance

Purity & Quality Specification: Supplier-Declared ≥95% Purity Baseline for Reproducible Research

Multiple independent suppliers including AKSci, 1PlusChem, and Enamine specify a minimum purity of 95% for methyl 2-sulfanylbutanoate (CAS 132958-57-7) [1]. This is consistent with the purity specification for its ethyl homolog ethyl 2-sulfanylbutanoate (AKSci 4570CU, 95%) and for methyl 3-mercaptobutanoate (≥98% by GC, as reported in some supplier datasheets) . However, the actual procurement price and available package sizes vary substantially: 1PlusChem offers quantities from 1 g ($962.00) to 10 g ($3,932.00), reflecting the specialized nature and limited commercial availability of this α-thiol ester [1]. The 95% purity floor is suitable for most synthetic intermediate applications and for use as an analytical reference standard in GC-MS volatile profiling of sulfur compounds, though researchers requiring >98% purity for quantitative sensory threshold determination may need additional purification (e.g., fractional distillation or preparative GC).

Quality Assurance Analytical Chemistry Research Procurement

Fragrance/Flavor Precursor Potential: Free Thiol as a Maillard-Reactive Species vs. Non-Reactive Thioether

Volatile sulfur compounds (VSCs) generated through the Maillard reaction, Strecker degradation, and thermal pyrolysis are critical determinants of processed food aroma [1]. Free thiols serve as key reactive intermediates in these pathways, capable of participating in further reactions to generate diverse sulfur odorants [2]. Methyl 2-sulfanylbutanoate, possessing a free thiol group, can act as both a direct odorant and a reactive precursor in thermal flavor generation systems. In contrast, methyl 2-(methylthio)butyrate, as a thioether, lacks the reactive sulfhydryl hydrogen and is therefore limited to passive volatility-based aroma contribution without the capacity for further thermal transformation into new sulfur species . Research on polyfunctional thiols has demonstrated that even trace-level free thiols (ng/kg to μg/kg range) can exert a major sensory impact due to their exceptionally low odor detection thresholds and their ability to generate additional odor-active species during thermal processing [3]. This functional distinction makes the free thiol compound the preferred choice for studies investigating thermal flavor formation mechanisms, model Maillard reaction systems, or the design of precursor-based flavor delivery platforms.

Thermal Flavor Generation Maillard Reaction Sulfur Volatile Chemistry

Methyl 2-Sulfanylbutanoate (132958-57-7): Evidence-Backed Best-Fit Research & Industrial Application Scenarios


Synthetic Chemistry: α-Thiol Building Block for Chemoselective Derivatization

The free nucleophilic thiol at the α-position, with a predicted pKa of 8.43, enables methyl 2-sulfanylbutanoate to serve as a versatile intermediate for disulfide bond formation, Michael addition to enones, and metal coordination chemistry. This reactive functionality is absent in the thioether analog methyl 2-(methylthio)butyrate, making the target compound the mandatory choice for any synthetic route that requires a free –SH handle for subsequent derivatization [1]. The compound's predicted boiling point (171.7±13.0 °C) and moderate lipophilicity (XLogP3: 1.4) also facilitate compatibility with common organic solvents and standard workup procedures .

Flavor Chemistry: Fruity-Sulfury Top Note with Specific Isomeric Character

The fruity-sulfury aroma character of methyl 2-sulfanylbutanoate distinguishes it from the pungent alliaceous profile of the β-thiol isomer methyl 3-mercaptobutanoate [1]. Its higher relative volatility compared to the ethyl homolog ethyl 2-sulfanylbutanoate positions it as a candidate for top-note delivery in flavor formulations targeting tropical fruit, grapefruit, or exotic fruit profiles where sulfur-containing thiols are key character-impact compounds [2]. Researchers developing or analyzing tropical fruit volatile profiles must specify CAS 132958-57-7 to avoid isomer confusion, as the isomeric C5H10O2S thiol esters are indistinguishable by mass spectrometry alone.

Maillard/Thermal Process Flavor Research: Reactive Precursor in Model Systems

As a free thiol-containing ester, methyl 2-sulfanylbutanoate can function as a reactive precursor in thermal flavor generation model systems, participating in Maillard and Strecker degradation pathways that generate diverse volatile sulfur compounds [1]. The thioether analog methyl 2-(methylthio)butyrate lacks this reactivity and can only contribute as a passive volatile. For academic and industrial laboratories investigating the formation mechanisms of sulfur odorants in processed foods, the free thiol compound is the functional prerequisite for studying reactive thermal generation chemistry [2].

GC-MS Analytical Reference Standard: Volatile Sulfur Compound Identification & Quantification

With a defined molecular formula (C5H10O2S), molecular weight (134.20 g/mol), and predicted boiling point (171.7±13.0 °C), methyl 2-sulfanylbutanoate is suitable for use as an analytical reference standard in GC-MS volatile profiling of sulfur compounds in food, beverage, and environmental matrices [1]. Its ≥95% commercial purity, combined with the absence of harmonized GHS hazard classification and non-hazardous DOT/IATA transport status, simplifies procurement and handling logistics for routine analytical workflows compared to the GHS-classified thioether analog [2]. However, positional isomer confirmation requires chromatographic retention time and/or sensory verification, as mass spectral data alone cannot distinguish it from methyl 3-mercaptobutanoate.

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